
1-((2,5-Difluorobenzyl)sulfonyl)-3-(4-methoxyphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2,5-Difluorobenzyl)sulfonyl)-3-(4-methoxyphenyl)pyrrolidine, also known as DFB, is a chemical compound that has been widely studied in recent years due to its potential applications in scientific research.
作用机制
1-((2,5-Difluorobenzyl)sulfonyl)-3-(4-methoxyphenyl)pyrrolidine works by binding to the dopamine transporter and blocking its ability to transport dopamine from the synapse back into the presynaptic neuron. This leads to an increase in dopamine levels in the synapse, which can have a variety of effects on neuronal activity and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-((2,5-Difluorobenzyl)sulfonyl)-3-(4-methoxyphenyl)pyrrolidine are complex and depend on a variety of factors, including dose, route of administration, and individual differences in brain chemistry. In general, 1-((2,5-Difluorobenzyl)sulfonyl)-3-(4-methoxyphenyl)pyrrolidine has been shown to increase dopamine levels in the brain, which can lead to changes in neuronal activity and behavior. It has also been found to have effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems.
实验室实验的优点和局限性
One of the main advantages of using 1-((2,5-Difluorobenzyl)sulfonyl)-3-(4-methoxyphenyl)pyrrolidine in lab experiments is its potency and selectivity as a dopamine transporter inhibitor. This makes it a valuable tool for studying the role of dopamine in various neurological disorders, as well as for investigating the mechanisms underlying drug addiction and other behavioral disorders. However, there are also some limitations to using 1-((2,5-Difluorobenzyl)sulfonyl)-3-(4-methoxyphenyl)pyrrolidine, including its potential for off-target effects on other neurotransmitter systems and its relatively short half-life in vivo.
未来方向
There are many potential future directions for research on 1-((2,5-Difluorobenzyl)sulfonyl)-3-(4-methoxyphenyl)pyrrolidine, including further investigation of its mechanisms of action and its effects on other neurotransmitter systems. Additionally, there is a need for more studies on the potential therapeutic applications of 1-((2,5-Difluorobenzyl)sulfonyl)-3-(4-methoxyphenyl)pyrrolidine in neurological disorders, as well as its potential for abuse and addiction. Finally, there is a need for the development of more selective and potent dopamine transporter inhibitors that can be used in both basic and clinical research.
合成方法
1-((2,5-Difluorobenzyl)sulfonyl)-3-(4-methoxyphenyl)pyrrolidine can be synthesized through a multi-step process involving the reaction between 2,5-difluorobenzyl chloride and sodium methoxide, followed by the reaction between the resulting intermediate and 4-methoxyphenylacetic acid. The final product is obtained through a cyclization reaction using trifluoroacetic acid.
科学研究应用
1-((2,5-Difluorobenzyl)sulfonyl)-3-(4-methoxyphenyl)pyrrolidine has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a potent and selective inhibitor of the dopamine transporter, which plays a crucial role in regulating dopamine levels in the brain. This makes 1-((2,5-Difluorobenzyl)sulfonyl)-3-(4-methoxyphenyl)pyrrolidine a valuable tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and addiction.
属性
IUPAC Name |
1-[(2,5-difluorophenyl)methylsulfonyl]-3-(4-methoxyphenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO3S/c1-24-17-5-2-13(3-6-17)14-8-9-21(11-14)25(22,23)12-15-10-16(19)4-7-18(15)20/h2-7,10,14H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPNAHVVGATITA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)S(=O)(=O)CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


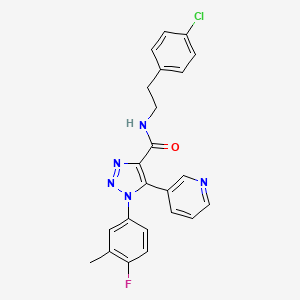

![N-[2-[4-(Furan-2-yl)-1-methylimidazol-2-yl]ethyl]-9H-xanthene-9-carboxamide](/img/structure/B3020677.png)
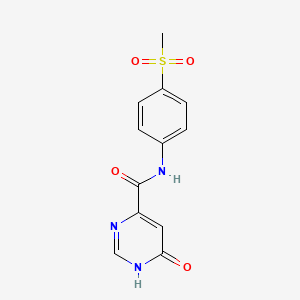
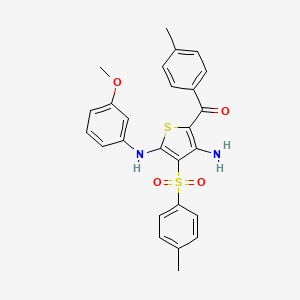
![3-(4-fluorobenzyl)-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone](/img/structure/B3020684.png)
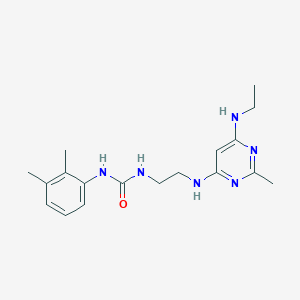
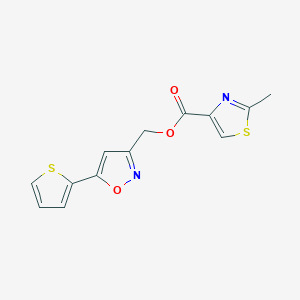
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3020689.png)
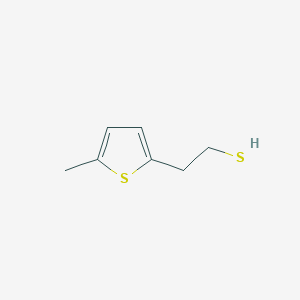
![N-(benzo[d]thiazol-2-yl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B3020692.png)
![Cyclopropyl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3020694.png)
